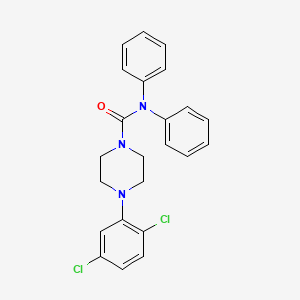![molecular formula C21H20N6O2S B12135110 N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135110.png)
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrazine ring, and a triazole ring
准备方法
合成路线和反应条件
N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡嗪-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过肼衍生物与适当的醛或酮之间的环化反应来合成。
呋喃环的连接: 呋喃环通过亲核取代反应引入,其中呋喃-2-基甲基卤化物与三唑中间体反应。
吡嗪环的引入: 吡嗪环通过与合适的吡嗪衍生物的缩合反应引入。
硫代键的形成: 硫代键通过使三唑中间体与硫醇化合物反应形成。
与乙酰胺基团的最终偶联: 最后一步是在适当条件下将中间体与乙酰胺衍生物偶联。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高收率和纯度。这可能包括使用催化剂、控制反应条件(温度、压力、pH 值)以及纯化技术(如重结晶或色谱法)。
化学反应分析
反应类型
N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡嗪-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将该化合物转化为相应的胺或醇。
取代: 该化合物可以参与亲核或亲电取代反应,特别是在芳香环上。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 常用还原剂包括氢化铝锂、硼氢化钠和催化氢化。
取代: 在各种条件下(例如,酸性、碱性或中性)可以使用卤素、卤代烷烃和磺酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,氧化可能产生亚砜或砜,而还原可能产生胺或醇。
科学研究应用
N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡嗪-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺在科学研究中有几种应用:
药物化学: 该化合物的独特结构使其成为药物开发的潜在候选物,尤其是作为抗菌剂或抗癌剂。
有机合成: 它可以作为构建块用于合成更复杂的分子。
材料科学: 该化合物的性质可以用于开发具有特定电子或光学特性的新材料。
作用机制
N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡嗪-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺发挥其作用的机制取决于其应用:
生物活性: 在药物应用中,该化合物可能与特定酶或受体相互作用,抑制其活性并导致治疗效果。
化学反应性: 该化合物的官能团使其能够参与各种化学反应,使其成为有机合成中的一种通用中间体。
相似化合物的比较
类似化合物
- N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡啶-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺
- N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(嘧啶-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺
独特性
N-(3,5-二甲基苯基)-2-{[4-(呋喃-2-基甲基)-5-(吡嗪-2-基)-4H-1,2,4-三唑-3-基]硫代}乙酰胺是独特的,因为它拥有独特组合的官能团,赋予了它不同的化学和生物学特性。
属性
分子式 |
C21H20N6O2S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-(3,5-dimethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-14-8-15(2)10-16(9-14)24-19(28)13-30-21-26-25-20(18-11-22-5-6-23-18)27(21)12-17-4-3-7-29-17/h3-11H,12-13H2,1-2H3,(H,24,28) |
InChI 键 |
RRMJJTOVRSIKDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12135043.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135048.png)

![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-naphthylacetamide](/img/structure/B12135055.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135063.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12135072.png)
![2-{[(4-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12135076.png)


![1-{3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B12135099.png)
![3-(Furan-2-yl)-4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B12135106.png)
